molecular formula C11H10N2O2 B2802734 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 176307-98-5

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2802734
CAS No.: 176307-98-5
M. Wt: 202.213
InChI Key: HWPDUEBJANEYPY-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a carboxylic acid functional group at the third position

Scientific Research Applications

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Safety and Hazards

The safety information for 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid indicates that it may cause skin irritation and serious eye irritation. It may be harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 2-cyanopyridine under acidic conditions to form the pyrazole ring, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern but share the pyrazole and pyridine rings.

Uniqueness

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

IUPAC Name

2-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)12-10(9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPDUEBJANEYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CC=CC3=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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